Cas no 212078-70-1 ((6-Fluorobenzo[b]thiophen-2-yl)methanol)

(6-Fluorobenzo[b]thiophen-2-yl)methanol is a fluorinated heterocyclic compound featuring a benzo[b]thiophene core substituted with a hydroxymethyl group at the 2-position and a fluorine atom at the 6-position. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical synthesis, particularly as a versatile intermediate for further functionalization. The presence of the fluorinated aromatic system enhances metabolic stability and binding affinity in bioactive molecules, while the hydroxymethyl group offers a handle for derivatization via esterification, etherification, or oxidation. Its well-defined purity and consistent composition make it suitable for research applications in medicinal chemistry and material science. Proper handling under inert conditions is recommended due to its sensitivity to oxidation.
(6-Fluorobenzo[b]thiophen-2-yl)methanol structure
212078-70-1 structure
Product name:(6-Fluorobenzo[b]thiophen-2-yl)methanol
CAS No:212078-70-1
MF:C9H7FOS
MW:182.214684724808
CID:4711036

(6-Fluorobenzo[b]thiophen-2-yl)methanol Chemical and Physical Properties

Names and Identifiers

    • (6-fluorobenzo[b]thiophen-2-yl)methanol
    • (6-Fluoro-benzo[b]thiophen-2-yl)-methanol
    • Benzo[b]thiophene-2-methanol, 6-fluoro-
    • (6-Fluorobenzo[b]thiophen-2-yl)methanol
    • Inchi: 1S/C9H7FOS/c10-7-2-1-6-3-8(5-11)12-9(6)4-7/h1-4,11H,5H2
    • InChI Key: QOLYISVQGDZBHS-UHFFFAOYSA-N
    • SMILES: S1C(CO)=CC2C=CC(=CC1=2)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 165
  • Topological Polar Surface Area: 48.5

Experimental Properties

  • Density: 1.4±0.1 g/cm3
  • Boiling Point: 327.6±27.0 °C at 760 mmHg
  • Flash Point: 151.9±23.7 °C
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

(6-Fluorobenzo[b]thiophen-2-yl)methanol Security Information

(6-Fluorobenzo[b]thiophen-2-yl)methanol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Apollo Scientific
PC446114-1g
(6-Fluorobenzo[b]thiophen-2-yl)methanol
212078-70-1 90+%
1g
£182.00 2023-09-01
abcr
AB386785-5g
(6-Fluoro-benzo[b]thiophen-2-yl)-methanol, 90%; .
212078-70-1 90%
5g
€930.60 2025-02-18
abcr
AB386785-10g
(6-Fluoro-benzo[b]thiophen-2-yl)-methanol, 90%; .
212078-70-1 90%
10g
€1626.80 2025-02-18
abcr
AB386785-1g
(6-Fluoro-benzo[b]thiophen-2-yl)-methanol, 90%; .
212078-70-1 90%
1g
€311.30 2025-02-18

Additional information on (6-Fluorobenzo[b]thiophen-2-yl)methanol

(6-Fluorobenzo[b]thiophen-2-yl)methanol (CAS No. 212078-70-1): An Overview of Its Structure, Properties, and Applications in Medicinal Chemistry

(6-Fluorobenzo[b]thiophen-2-yl)methanol (CAS No. 212078-70-1) is a versatile compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound, also known as 6-fluorobenzothiophene-2-methanol, is characterized by a benzothiophene core with a fluorine substituent at the 6-position and a hydroxymethyl group at the 2-position. The combination of these functional groups imparts distinct chemical and biological properties that make it an attractive candidate for various research and development activities.

The structure of (6-Fluorobenzo[b]thiophen-2-yl)methanol can be represented as follows:

Structure of (6-Fluorobenzo[b]thiophen-2-yl)methanol

The benzothiophene scaffold is a well-known heterocyclic system that has been extensively studied for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The introduction of a fluorine atom at the 6-position enhances the lipophilicity and metabolic stability of the molecule, while the hydroxymethyl group provides a reactive site for further chemical modifications, such as esterification or etherification.

Recent research has highlighted the potential of (6-Fluorobenzo[b]thiophen-2-yl)methanol in various therapeutic areas. For instance, studies have shown that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been reported to have cytotoxic activity against several cancer cell lines, making it a promising lead compound for the development of novel anticancer agents.

In the context of drug discovery, the structural flexibility and chemical reactivity of (6-Fluorobenzo[b]thiophen-2-yl)methanol have facilitated its use as a building block in combinatorial chemistry and high-throughput screening assays. Researchers have utilized this compound to generate libraries of derivatives with enhanced pharmacological profiles, including improved potency, selectivity, and pharmacokinetic properties.

One notable application of (6-Fluorobenzo[b]thiophen-2-yl)methanol is in the development of inhibitors for specific protein targets involved in disease pathways. For example, it has been used to design inhibitors of kinases, which are key enzymes implicated in signal transduction processes and are often dysregulated in cancer and other diseases. The ability to fine-tune the structure through strategic modifications has allowed researchers to optimize the binding affinity and selectivity of these inhibitors.

Beyond its direct therapeutic applications, (6-Fluorobenzo[b]thiophen-2-yl)methanol has also found utility as a tool compound in biochemical studies. Its unique spectroscopic properties make it suitable for use in fluorescence-based assays, where it can serve as a probe to monitor cellular processes or interactions between biomolecules. This versatility has made it an invaluable resource for both academic and industrial laboratories engaged in fundamental research and drug discovery efforts.

In conclusion, (6-Fluorobenzo[b]thiophen-2-yl)methanol (CAS No. 212078-70-1) is a multifaceted compound with significant potential in medicinal chemistry. Its structural characteristics and biological activities position it as a valuable starting point for the development of novel therapeutic agents and research tools. As ongoing studies continue to uncover new insights into its properties and applications, this compound is likely to remain at the forefront of chemical biology and drug discovery efforts.

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(CAS:212078-70-1)(6-Fluorobenzo[b]thiophen-2-yl)methanol
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Purity:99%
Quantity:1g
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